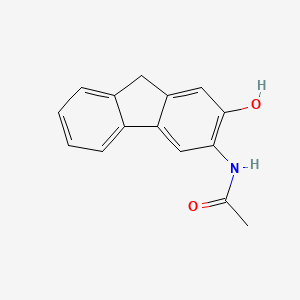
N-(2-Hydroxy-9H-fluoren-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-9H-fluoren-3-YL)acetamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of fluorene, characterized by the presence of a hydroxy group and an acetamide group attached to the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxy-9H-fluoren-3-YL)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-acetylaminofluoren-9-one with sodium borohydride in a mixture of tetrahydrofuran and methanol under an inert atmosphere. The reaction is typically carried out at temperatures ranging from 0°C to 20°C for about 30 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxy-9H-fluoren-3-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Scientific Research Applications
N-(2-Hydroxy-9H-fluoren-3-YL)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various fluorene-based compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-9H-fluoren-3-YL)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to therapeutic effects. The compound’s hydroxy and acetamide groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-(2-Hydroxy-9H-fluoren-3-YL)acetamide can be compared with other similar compounds, such as:
2-Acetylaminofluorene: A known carcinogen used in biochemical research to study carcinogenesis.
N-(9-Ethyl-9H-fluoren-2-YL)-acetamide: Another fluorene derivative with different substituents, affecting its chemical and biological properties.
N-(3-Chloro-9H-fluoren-2-YL)-acetamide: A chlorinated derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
65330-29-2 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(2-hydroxy-9H-fluoren-3-yl)acetamide |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-14-8-13-11(7-15(14)18)6-10-4-2-3-5-12(10)13/h2-5,7-8,18H,6H2,1H3,(H,16,17) |
InChI Key |
SNOPOCJMIXZQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2CC3=CC=CC=C3C2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



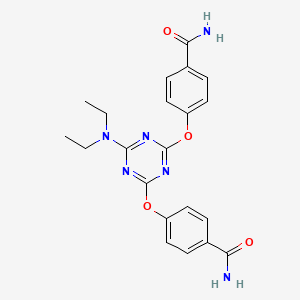
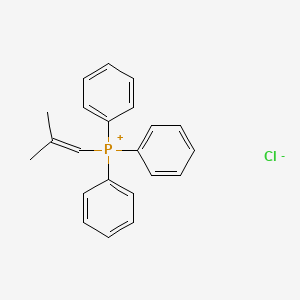
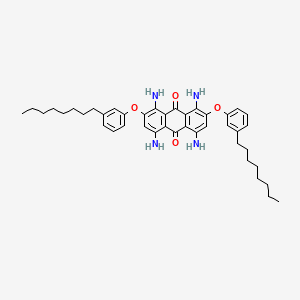

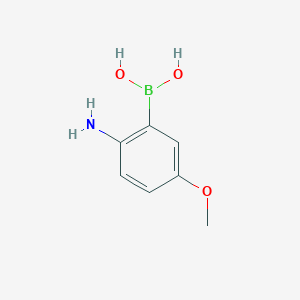
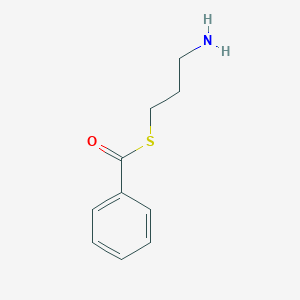
![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
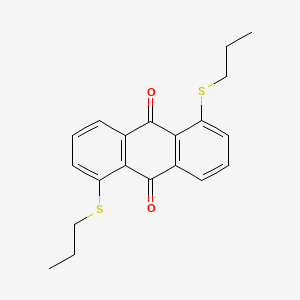
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
